2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-4-3-5-12(10(9)2)15-8-11(6-7-16)13-14-15/h3-5,8,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESODUJAZFJJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a substitution reaction.
Introduction of the Ethanol Moiety: The ethanol group can be added via a reduction reaction of an ester or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group (-CH2OH) undergoes oxidation under controlled conditions.
Key Reagents and Conditions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4 (0.1 M) | Acidic aqueous medium, 60°C | 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanal |
| CrO3/H2SO4 | Room temperature, dichloromethane | 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid |
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Mechanism : The primary alcohol is oxidized to an aldehyde or carboxylic acid via proton abstraction and hydride transfer .
-
Limitations : Overoxidation to carboxylic acids requires strong acidic conditions to stabilize intermediates .
Reduction Reactions
The triazole ring exhibits partial aromaticity, enabling selective reduction.
Key Pathways
-
Catalytic Hydrogenation :
-
Chemical Reduction :
Electrophilic Aromatic Substitution (EAS)
The 2,3-dimethylphenyl group directs electrophiles to specific positions:
Halogenation
| Reagent | Position | Product |
|---|---|---|
| Br2/FeBr3 | Para to methyl groups | 4-bromo-2,3-dimethylphenyl derivative |
| Cl2/AlCl3 | Ortho to methyl groups | 5-chloro-2,3-dimethylphenyl derivative |
-
Nitration :
Triazole Ring Functionalization
The 1,2,3-triazole core participates in cycloaddition and cross-coupling reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reagents : CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%) in DMF/H2O (3:1).
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Product : 1,4-disubstituted triazole hybrids (e.g., pyrazole-triazole conjugates) .
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh3)4 (2 mol%), K2CO3, DME/H2O (4:1), 80°C.
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Product : Biaryl derivatives with retained ethanol moiety.
Etherification and Esterification
The hydroxyl group undergoes nucleophilic substitution:
Ether Synthesis
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Reagent : Propargyl bromide (1.2 eq), K2CO3 (3 eq) in DMF.
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Product : 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethyl propargyl ether .
Ester Synthesis
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Reagent : Acetyl chloride (1.5 eq), pyridine (2 eq) in CH2Cl2.
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Product : Corresponding acetate ester (confirmed by 1H NMR at δ 2.05 ppm) .
Comparative Reactivity Insights
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (KMnO4) | 1.2 × 10⁻³ | 58.3 |
| CuAAC | 4.8 × 10⁻² | 32.1 |
| EAS (Br2) | 6.7 × 10⁻⁴ | 67.8 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or the use of click chemistry methods. For 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , the synthesis can be achieved through the coupling of 2,3-dimethylphenyl azide with an appropriate alkyne under copper-catalyzed conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Medicinal Chemistry Applications
Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various fungal pathogens. For instance, studies have shown that similar triazole derivatives possess mechanisms that inhibit fungal cell wall synthesis and disrupt ergosterol biosynthesis .
Anticancer Properties : Triazole-containing compounds have also been investigated for their anticancer potential. The incorporation of specific substituents can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary studies suggest that 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol may exhibit cytotoxic effects against certain cancer cell lines .
Material Science Applications
Fluorescent Materials : The unique structural features of triazole derivatives allow them to be utilized in the development of fluorescent materials. Studies have demonstrated that incorporating triazole units into polymer matrices can lead to enhanced optical properties, making them suitable for applications in sensors and imaging technologies .
Coordination Chemistry : The ability of triazole ligands to coordinate with metal ions has led to their use in creating metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area .
Agricultural Chemistry Applications
Pesticidal Activity : Triazole compounds are also explored for their pesticidal properties. Research indicates that certain triazoles can act as effective fungicides and insecticides. Their mechanism often involves disrupting biological processes in pests or pathogens . The specific application of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol in agricultural settings remains an area for further exploration.
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the triazole ring.
2-(2,3-Dimethylphenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
(1S)-1-(2,3-Dimethylphenyl)ethan-1-ol: Stereoisomer with a similar structure.
Uniqueness
2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the dimethylphenyl group and ethanol moiety makes it a versatile compound for various applications.
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with other similar compounds.
Chemical Structure and Properties
The chemical structure of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be represented as follows:
This compound features a triazole ring linked to a dimethylphenyl group and an ethanol moiety. The presence of the triazole ring is critical for its biological activity as it can participate in various biochemical interactions.
The biological activity of triazole derivatives often involves their ability to interact with specific enzymes or receptors. For 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol , several mechanisms have been proposed:
- Enzyme Inhibition : Triazole compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. Studies indicate that modifications to the triazole ring can enhance inhibitory potency against these enzymes .
- Antifungal Activity : Triazoles are well-known antifungal agents. The compound's structure suggests potential antifungal properties by disrupting fungal cell membrane synthesis through inhibition of ergosterol biosynthesis .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol and related compounds:
Case Studies
Several studies have explored the biological activities of triazole derivatives including 2-[1-(2,3-dimethylphenyl)-triazol-4-yl]ethan-1-ol :
- Neuroprotective Effects : A study demonstrated that triazole derivatives exhibit neuroprotective effects by inhibiting AChE and BuChE activities. The compound showed competitive inhibition patterns against these enzymes, suggesting its potential in treating cognitive disorders .
- Antifungal Efficacy : In vitro studies assessed the antifungal activity against various Candida species. The compound exhibited significant antifungal properties comparable to standard antifungals, indicating its potential as a therapeutic agent in fungal infections .
Comparative Analysis
When compared to other triazole derivatives:
Q & A
Q. What are the optimized synthetic routes for 2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Azide preparation : Reacting 2,3-dimethylphenyl halides with sodium azide.
- Alkyne coupling : Using propargyl alcohol derivatives.
- Optimization : Reaction temperature (60–80°C), solvent (THF or DMF), and catalyst loading (5–10 mol% CuI) significantly impact yield and purity. For example, elevated temperatures improve cycloaddition efficiency but may require inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions. Peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.5–4.8 ppm (ethanol -CHOH) are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 244.12).
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the 2,3-dimethylphenyl group relative to the triazole ring .
Q. What protocols are recommended for assessing solubility and stability in biological assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation.
- Stability : Incubate at 37°C in serum-containing media, sampling at 0, 6, 12, and 24 hours. HPLC tracks degradation products. Evidence suggests ethanol moieties enhance aqueous stability compared to ester analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 or HepG2) and normalize to vehicle controls.
- Mechanistic Profiling : Compare results from antimicrobial disk diffusion (agar-based) vs. broth microdilution (liquid-phase) assays. Discrepancies may arise from compound diffusion rates or solvent interference .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-assay variability.
Q. What reaction mechanisms explain the regioselectivity of triazole formation in this compound?
Methodological Answer: CuAAC favors 1,4-disubstituted triazoles due to copper coordination with the alkyne. Computational studies (DFT) show the 2,3-dimethylphenyl group sterically directs the azide to attack the β-position of the copper-acetylide intermediate. Solvent polarity (e.g., DMF vs. THF) further modulates transition-state energy .
Q. How should pharmacological studies be designed to evaluate anticancer potential?
Methodological Answer:
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination. Include positive controls (e.g., cisplatin).
- Mechanistic Probes : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
- In Vivo Models : Administer via intraperitoneal injection (10–50 mg/kg) in xenograft mice, monitoring tumor volume and histopathology. Triazole derivatives often exhibit enhanced bioavailability due to hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
